molecular formula C7H15Cl2N3 B3022386 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride CAS No. 92741-94-1

3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

Cat. No.: B3022386
CAS No.: 92741-94-1
M. Wt: 212.12 g/mol
InChI Key: JTPSSCDSLGMNGK-UHFFFAOYSA-N
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Description

3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5-position of the imidazole ring and a propan-1-amine side chain. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. The specific aldehyde used in this case would be 5-methylimidazole.

    Attachment of the Propan-1-amine Side Chain: The propan-1-amine side chain can be introduced through a nucleophilic substitution reaction. This involves reacting 5-methylimidazole with 3-chloropropan-1-amine under basic conditions to form the desired product.

    Formation of the Dihydrochloride Salt: The final step involves treating the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the propan-1-amine side chain.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring or the propan-1-amine side chain.

Scientific Research Applications

3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets such as enzymes and receptors.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)imidazole: Similar structure but lacks the methyl group at the 5-position.

    3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine: Similar structure but with the methyl group at the 2-position instead of the 5-position.

Uniqueness

3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride is unique due to the specific positioning of the methyl group and the propan-1-amine side chain. This unique structure can result in different chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(5-methyl-1H-imidazol-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-6-5-9-7(10-6)3-2-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPSSCDSLGMNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20535021
Record name 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732205-71-9
Record name 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
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3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
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3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

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